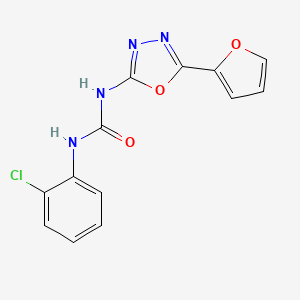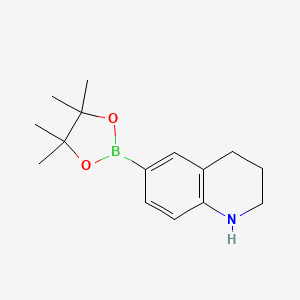![molecular formula C18H17NO3 B2736820 1-[(morpholin-4-yl)methyl]-3H-benzo[f]chromen-3-one CAS No. 844648-48-2](/img/structure/B2736820.png)
1-[(morpholin-4-yl)methyl]-3H-benzo[f]chromen-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(morpholin-4-yl)methyl]-3H-benzo[f]chromen-3-one is a synthetic organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are used as valuable cores for the design and synthesis of pharmacologically active compounds
Preparation Methods
The synthesis of 1-[(morpholin-4-yl)methyl]-3H-benzo[f]chromen-3-one typically involves a multi-step process. One common method includes the reaction of 2-hydroxynaphthaldehyde with ethyl acetoacetate in the presence of piperidine to form 3-acetyl-5,6-benzocoumarin . This intermediate is then subjected to a Mannich reaction with morpholine and formaldehyde to yield the final product . The reaction conditions often involve heating and the use of solvents such as ethanol and DMF (dimethylformamide) .
Chemical Reactions Analysis
1-[(morpholin-4-yl)methyl]-3H-benzo[f]chromen-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the chromene ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It exhibits antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Its derivatives have shown promise as anti-inflammatory and antiviral agents.
Mechanism of Action
The mechanism of action of 1-[(morpholin-4-yl)methyl]-3H-benzo[f]chromen-3-one involves its interaction with various molecular targets. It can inhibit enzymes such as acetylcholinesterase and monoamine oxidase B, which are involved in neurological processes . The compound’s structure allows it to bind to these enzymes and modulate their activity, leading to its observed biological effects.
Comparison with Similar Compounds
1-[(morpholin-4-yl)methyl]-3H-benzo[f]chromen-3-one can be compared with other chromene derivatives, such as:
Coumarin: Known for its anticoagulant and antimicrobial properties.
Flavonoids: Widely studied for their antioxidant and anti-inflammatory activities.
Benzocoumarins: Similar in structure but may have different biological activities. The uniqueness of this compound lies in its morpholine moiety, which imparts distinct chemical and biological properties compared to other chromene derivatives.
Properties
IUPAC Name |
1-(morpholin-4-ylmethyl)benzo[f]chromen-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c20-17-11-14(12-19-7-9-21-10-8-19)18-15-4-2-1-3-13(15)5-6-16(18)22-17/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWXCDHHISXDKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=O)OC3=C2C4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-chloro-N-(3,5-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2736739.png)
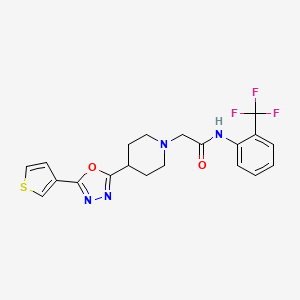
![6-chloro-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2736745.png)
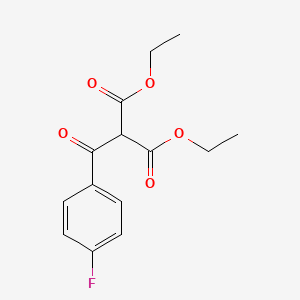
![3-[2-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2736749.png)

![1-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-1-methyl-3-(propan-2-yl)urea](/img/structure/B2736752.png)
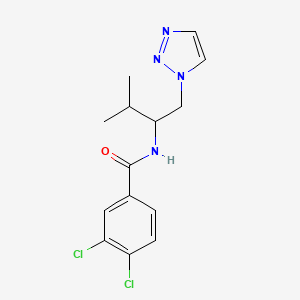
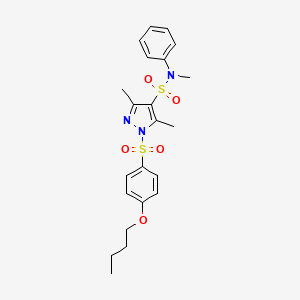
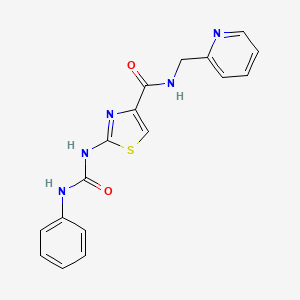
![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B2736757.png)
